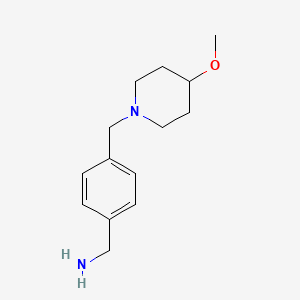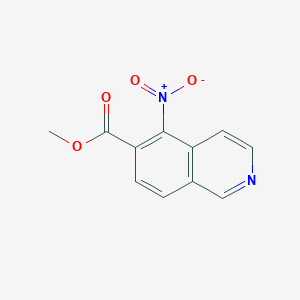
tert-Butyl (2-(azetidin-3-yl(methyl)amino)ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2-(azetidin-3-yl(methyl)amino)ethyl)carbamate is a synthetic compound with a unique structure that includes a tert-butyl group, an azetidin-3-yl group, and a methylcarbamate group. This compound is known for its versatility in various scientific research applications, particularly in organic synthesis, medicinal chemistry, and drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(azetidin-3-yl(methyl)amino)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with azetidin-3-yl(methyl)amine under controlled conditions. The reaction is carried out in an inert atmosphere at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the final product. The reaction conditions are optimized to achieve maximum efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (2-(azetidin-3-yl(methyl)amino)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidin-3-yl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
tert-Butyl (2-(azetidin-3-yl(methyl)amino)ethyl)carbamate has a wide range of scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Plays a role in the development of new pharmaceuticals, particularly antibiotics and antitumor agents.
Drug Development: Serves as an intermediate in the synthesis of various drug candidates.
Biochemistry: Utilized in the synthesis of novel heterocyclic amino acids and ligands for nicotinic receptors.
Mécanisme D'action
The mechanism of action of tert-Butyl (2-(azetidin-3-yl(methyl)amino)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or modulation of neurotransmitter receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (2-(methylamino)ethyl)carbamate hydrochloride
- tert-Butyl (2-(azetidin-3-yl)ethyl)carbamate hydrochloride
Uniqueness
tert-Butyl (2-(azetidin-3-yl(methyl)amino)ethyl)carbamate stands out due to its specific combination of functional groups, which confer unique reactivity and stability. This makes it particularly valuable in the synthesis of complex molecules and in medicinal chemistry .
Propriétés
Numéro CAS |
1193386-50-3 |
|---|---|
Formule moléculaire |
C11H23N3O2 |
Poids moléculaire |
229.32 g/mol |
Nom IUPAC |
tert-butyl N-[2-[azetidin-3-yl(methyl)amino]ethyl]carbamate |
InChI |
InChI=1S/C11H23N3O2/c1-11(2,3)16-10(15)13-5-6-14(4)9-7-12-8-9/h9,12H,5-8H2,1-4H3,(H,13,15) |
Clé InChI |
WOSDNQZCSFJFNY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCN(C)C1CNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Hexen-1-ol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B11875695.png)
![(3-(Ethoxycarbonyl)imidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B11875696.png)

![6-Chloro-3-methoxypyrrolo[1,2-a]quinoxaline](/img/structure/B11875703.png)

![1-Methyl-spiro[3H-indole-3,2'-[2H]pyran]-2,6'(1H,3'H)-dione](/img/structure/B11875711.png)








